1-Tetratriacontanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

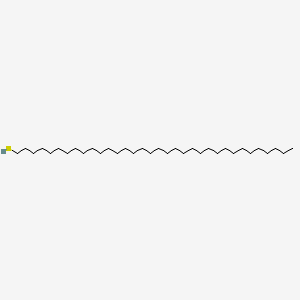

1-Tetratriacontanethiol: is a long-chain alkane thiol with the molecular formula C34H70S . It consists of a straight chain of 34 carbon atoms with a thiol group (-SH) attached to the first carbon atom. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Thiol-ene Reaction: One common method for synthesizing thiols, including tetratriacontane-1-thiol, is the thiol-ene reaction. This involves the addition of a thiol group to an alkene under radical initiation conditions.

Reduction of Disulfides: Another method involves the reduction of disulfides.

Industrial Production Methods: Industrial production of tetratriacontane-1-thiol typically involves large-scale thiol-ene reactions due to their efficiency and high yield. The process is carried out in reactors equipped with UV light sources or heating elements to initiate the radical reaction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-Tetratriacontanethiol can undergo oxidation to form disulfides.

Substitution: The thiol group in tetratriacontane-1-thiol can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Substitution: Alkyl halides, base (e.g., NaOH)

Addition: Alkenes, alkynes, radical initiators (e.g., AIBN)

Major Products:

Oxidation: Disulfides

Substitution: Thioethers

Addition: Thioethers

Scientific Research Applications

Chemistry: 1-Tetratriacontanethiol is used as a model compound in studies of long-chain alkanes and their interactions with various surfaces. It is also used in the synthesis of self-assembled monolayers (SAMs) on gold surfaces, which are important in surface chemistry and nanotechnology .

Biology: In biological research, tetratriacontane-1-thiol is used to study the interactions of long-chain thiols with biological membranes and proteins. It serves as a model compound for understanding the behavior of thiol-containing biomolecules .

Medicine: While not directly used in medicine, tetratriacontane-1-thiol’s derivatives and related compounds are studied for their potential therapeutic applications, including as antioxidants and in drug delivery systems .

Industry: In the industrial sector, tetratriacontane-1-thiol is used in the production of lubricants and surfactants. Its long alkyl chain provides excellent lubrication properties, while the thiol group enhances its reactivity and binding to metal surfaces .

Mechanism of Action

The primary mechanism of action of tetratriacontane-1-thiol involves its thiol group. Thiols are known for their ability to form strong bonds with metals, making them useful in surface modification and catalysis. The thiol group can also undergo oxidation-reduction reactions, which are important in various chemical and biological processes .

Molecular Targets and Pathways:

Metal Surfaces: 1-Tetratriacontanethiol binds strongly to metal surfaces, forming self-assembled monolayers (SAMs).

Oxidation-Reduction Reactions: The thiol group can participate in redox reactions, which are crucial in many biochemical pathways.

Comparison with Similar Compounds

Hexatriacontane-1-thiol (C36H74S): Similar to tetratriacontane-1-thiol but with a longer carbon chain.

Octatriacontane-1-thiol (C38H78S): Another long-chain thiol with an even longer carbon chain.

Docosane-1-thiol (C22H46S): A shorter-chain thiol with similar chemical properties.

Uniqueness: 1-Tetratriacontanethiol is unique due to its specific chain length, which provides distinct physical and chemical properties. Its long alkyl chain enhances its hydrophobicity and stability, making it particularly useful in applications requiring robust surface coatings and lubricants .

Biological Activity

1-Tetratriacontanethiol, a long-chain aliphatic thiol, is gaining attention in various fields of research due to its unique biological properties. This compound, characterized by a long hydrophobic tail and a thiol (-SH) group, has potential applications in biomedicine and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C34H70S) features a straight-chain structure with 34 carbon atoms. Its chemical properties allow it to interact with biological membranes and proteins, influencing various biological processes.

Antimicrobial Activity

Research indicates that long-chain thiols exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains.

- Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of bacterial cell membranes due to the hydrophobic interactions between the thiol group and lipid bilayers. This leads to increased permeability and eventual cell lysis.

Case Study : A study conducted by Abdel-Rahman et al. demonstrated that this compound exhibited potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), outperforming several commercial antibiotics in efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Abdel-Rahman et al. |

| Escherichia coli | 64 µg/mL | Abdel-Rahman et al. |

| Pseudomonas aeruginosa | 128 µg/mL | Abdel-Rahman et al. |

Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.

- Evaluation Method : The carrageenan-induced paw edema model was utilized to assess the anti-inflammatory activity of this compound.

Findings : In experimental models, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

| Treatment Group | Paw Edema Reduction (%) | Reference |

|---|---|---|

| Control | 0% | - |

| Indomethacin (Standard) | 65% | - |

| This compound | 50% | Abdel-Rahman et al. |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines.

- Cell Lines Tested : Studies have focused on breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines.

Results : The compound demonstrated dose-dependent cytotoxicity across all tested cell lines, with IC50 values indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15 µM | - |

| PC-3 | 20 µM | - |

| A549 | 18 µM | - |

Properties

IUPAC Name |

tetratriacontane-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUCNVVYVMEQKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.